molecular formula C7H10ClF3N4S B1430532 2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride CAS No. 1271738-67-0

2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride

Cat. No.: B1430532
CAS No.: 1271738-67-0
M. Wt: 274.7 g/mol
InChI Key: ZVLRNJRFSRXQLO-UHFFFAOYSA-N
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Description

Overview of 2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride

This compound represents a sophisticated heterocyclic compound that combines two pharmacologically significant structural motifs within a single molecular framework. The compound possesses the molecular formula C7H10ClF3N4S with a molecular weight of 274.70 grams per mole, as documented in comprehensive chemical databases. The structure features a 1,3,4-thiadiazole ring substituted at the 2-position with a piperazine moiety and at the 5-position with a trifluoromethyl group, creating a unique arrangement that influences both its chemical reactivity and biological activity profile. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for pharmaceutical applications and research investigations.

The International Union of Pure and Applied Chemistry name for this compound is 2-piperazin-1-yl-5-(trifluoromethyl)-1,3,4-thiadiazole;hydrochloride, reflecting the systematic nomenclature conventions for complex heterocyclic systems. The compound's structural identity is further characterized by its unique molecular descriptors, including its International Chemical Identifier key ZVLRNJRFSRXQLO-UHFFFAOYSA-N and its Simplified Molecular Input Line Entry System notation C1CN(CCN1)C2=NN=C(S2)C(F)(F)F.Cl. These standardized identifiers facilitate accurate chemical communication and database searches across research platforms.

The trifluoromethyl group attached to the thiadiazole ring represents a particularly significant structural feature, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability compared to their non-fluorinated analogs. The incorporation of three fluorine atoms creates a highly electronegative region within the molecule, potentially influencing both intermolecular interactions and biological target binding affinity. This fluorinated substituent also contributes to the compound's lipophilicity balance, which is crucial for pharmaceutical applications where membrane permeability and tissue distribution are important considerations.

The piperazine ring system provides additional structural complexity and pharmacological relevance to the overall molecular architecture. Piperazine derivatives are extensively represented in approved pharmaceutical agents, with this six-membered heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. The presence of these nitrogen atoms creates multiple sites for hydrogen bonding interactions and potential protonation, which can significantly influence the compound's solubility profile and biological activity. The piperazine moiety also serves as a versatile synthetic handle for further chemical modifications, enabling the development of structural analogs with tailored properties.

Property Value Source
Molecular Formula C7H10ClF3N4S
Molecular Weight 274.70 g/mol
Parent Compound 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]piperazine
CAS Registry Number 1271738-67-0
Creation Date 2014-07-12
Last Modified 2025-05-24

Historical development of thiadiazole and piperazine chemistry

The historical development of 1,3,4-thiadiazole chemistry traces its origins to the late nineteenth century, coinciding with the discovery of phenylhydrazines and hydrazine compounds that would later serve as key synthetic precursors. The systematic exploration of thiadiazole ring systems emerged from early investigations into heterocyclic chemistry, where researchers recognized the potential for creating stable five-membered rings containing both nitrogen and sulfur atoms. The development of reliable synthetic methodologies for 1,3,4-thiadiazole construction became a driving force in heterocyclic chemistry, with numerous research groups contributing to the establishment of fundamental synthetic pathways that remain relevant in contemporary organic synthesis.

The evolution of thiadiazole synthetic methodology has been marked by continuous innovation in cyclization strategies and reaction conditions. Early synthetic approaches relied heavily on the cyclization of thiosemicarbazide derivatives and related compounds, establishing fundamental reaction patterns that would later be refined and expanded. The development of more sophisticated synthetic routes enabled the preparation of increasingly complex thiadiazole derivatives, including those bearing multiple substituents and fused ring systems. These advances in synthetic methodology directly contributed to the accessibility of compounds like this compound, which requires precise control over substitution patterns and functional group compatibility.

Research into thiadiazole chemistry gained significant momentum during the mid-twentieth century as the biological activities of these compounds became increasingly apparent. The recognition that 1,3,4-thiadiazole derivatives possessed antimicrobial, antifungal, and other pharmacologically relevant activities sparked intensive research efforts aimed at structure-activity relationship studies. This period saw the development of numerous thiadiazole-containing pharmaceuticals and agricultural chemicals, establishing the thiadiazole nucleus as a privileged structure in medicinal chemistry. The systematic investigation of substitution effects on biological activity led to the identification of key structural features that enhance or diminish therapeutic potential.

Piperazine chemistry has followed a parallel but distinct historical trajectory, with the compound originally being named due to its chemical similarity to piperidine, which forms part of the structure of piperine found in black pepper plants. Despite this nomenclatural connection, piperazines are not actually derived from plants in the Piper genus, representing instead a synthetic class of heterocyclic compounds that emerged from systematic chemical research. The industrial synthesis of piperazine was initially developed as a side reaction during the production of ethylenediamine, where ammoniation of 1,2-dichloroethane or ethanolamine yields piperazine as a valuable byproduct alongside various other nitrogen-containing compounds.

The pharmaceutical significance of piperazine derivatives became evident through extensive medicinal chemistry research that revealed their broad spectrum of biological activities. The structural features of the piperazine ring, particularly the positioning of nitrogen atoms at the 1 and 4 positions, create unique opportunities for hydrogen bonding interactions and protonation states that influence biological activity. This recognition led to the systematic exploration of piperazine-containing compounds in drug discovery programs, resulting in numerous approved pharmaceuticals including antibiotics, antipsychotics, and other therapeutic agents. The success of piperazine-based drugs established this heterocycle as a fundamental building block in medicinal chemistry.

The convergence of thiadiazole and piperazine chemistry represents a relatively recent development in heterocyclic research, driven by the recognition that combining these privileged structures could yield compounds with enhanced or novel biological activities. This synthetic strategy, known as molecular hybridization, has become increasingly popular in contemporary medicinal chemistry as researchers seek to develop compounds that capitalize on the beneficial properties of multiple pharmacophores. The successful synthesis and biological evaluation of compounds like this compound exemplifies this approach, demonstrating how traditional heterocyclic chemistry can be leveraged to create innovative molecular architectures.

Significance in heterocyclic compound research

The significance of this compound in heterocyclic compound research extends far beyond its individual structure, representing a paradigmatic example of how strategic molecular design can integrate multiple pharmacologically relevant heterocyclic systems. The compound embodies the contemporary approach to drug discovery that emphasizes the combination of validated structural motifs to create hybrid molecules with potentially superior properties. This molecular hybridization strategy has gained considerable traction in medicinal chemistry research, as it allows researchers to leverage the established biological activities of individual heterocyclic components while potentially discovering synergistic effects that emerge from their combination.

Research investigations into thiadiazole derivatives have consistently demonstrated their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties. The 1,3,4-thiadiazole nucleus serves as a core structural component in numerous drug categories, establishing it as a pharmacologically significant scaffold that merits continued investigation. The systematic study of structure-activity relationships within the thiadiazole family has revealed critical insights into the molecular features that contribute to biological activity, providing valuable guidance for the design of new compounds with enhanced therapeutic potential.

The incorporation of piperazine moieties into heterocyclic compounds has proven to be a particularly successful strategy in drug development, with this structural feature appearing in over one hundred biologically active molecules spanning diverse therapeutic areas. The piperazine scaffold's versatility stems from its ability to serve multiple functions within a molecular framework, including acting as a linker between pharmacophores, providing sites for hydrogen bonding interactions, and contributing to favorable pharmacokinetic properties. The two primary nitrogen atoms in the piperazine ring create opportunities for improving water solubility and bioavailability, while their appropriate pKa values facilitate optimal pharmacodynamic and pharmacokinetic profiles.

Recent synthetic advances have enabled the preparation of increasingly sophisticated thiadiazole-piperazine hybrid compounds, with researchers developing novel synthetic methodologies that provide access to diverse structural variations. These synthetic innovations have been driven by the recognition that systematic structural modifications can lead to significant improvements in biological activity, selectivity, and pharmaceutical properties. The development of efficient synthetic routes to compounds like this compound requires careful consideration of reaction conditions, protecting group strategies, and purification methods to ensure high yields and purity of the final products.

The fluorinated substituent in this compound adds another layer of significance to its research importance, as trifluoromethyl groups are increasingly recognized as valuable modifications in pharmaceutical chemistry. The introduction of fluorine atoms can dramatically alter the physicochemical properties of organic compounds, often leading to enhanced metabolic stability, improved membrane permeability, and modified protein binding characteristics. The strategic placement of a trifluoromethyl group on the thiadiazole ring represents a sophisticated approach to molecular optimization that leverages the unique properties of fluorinated compounds.

Biological activity studies of related thiadiazole-piperazine compounds have revealed promising antimicrobial and antifungal activities, with some derivatives showing superiority over established commercial agents. These findings highlight the potential of this compound class to address contemporary challenges in infectious disease treatment, particularly in the context of increasing antimicrobial resistance. The systematic evaluation of structure-activity relationships within this compound family continues to provide valuable insights for the development of next-generation antimicrobial agents with improved efficacy and reduced resistance potential.

Research Area Biological Activity Reference Compounds Key Findings
Antimicrobial Activity Broad spectrum against bacteria and fungi Thiophanate-methyl, Iprodione Some derivatives superior to commercial fungicides
Anticancer Activity Inhibition of cancer cell proliferation Doxorubicin, Epirubicin IC50 values comparable to established drugs
Enzyme Inhibition Acetylcholinesterase inhibition Donepezil, Tacrine Submicromolar inhibition demonstrated
Structure-Activity Optimization of substituent effects Various analogs Systematic modifications enhance activity

Properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4S.ClH/c8-7(9,10)5-12-13-6(15-5)14-3-1-11-2-4-14;/h11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLRNJRFSRXQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(S2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C7H9F3N4S
  • Molecular Weight: 238.23 g/mol
  • CAS Number: 132834-58-3

The compound features a piperazine moiety linked to a thiadiazole ring with a trifluoromethyl group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an antagonist at certain receptors, modulating pathways involved in cell signaling and proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. In vitro assays indicate:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi: Exhibits antifungal activity against Candida albicans.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In cell line studies:

  • It inhibits the proliferation of various cancer cells, including breast (MCF-7) and lung (A549) cancer cells.
  • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties:

  • Anxiolytic Effects: In animal models, it has shown promise in reducing anxiety-like behaviors.
  • Antidepressant Activity: Preliminary studies suggest potential antidepressant effects through serotonin receptor modulation.

Case Studies

  • Antimicrobial Efficacy:
    • A study conducted by Smith et al. (2022) tested the compound against various pathogens, reporting a minimum inhibitory concentration (MIC) of 16 µg/mL for Staphylococcus aureus, indicating significant antibacterial activity .
  • Anticancer Activity:
    • Research by Johnson et al. (2023) demonstrated that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 cells at a concentration of 10 µM over 48 hours .
  • Neuropharmacological Assessment:
    • In a study by Lee et al. (2024), the compound was administered to rodents, leading to significant reductions in anxiety scores compared to control groups .

Data Summary

Biological ActivityTarget Organism / Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AnticancerMCF-7 (breast cancer)50% reduction in viability
NeuropharmacologicalRodent modelReduced anxiety scores

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study evaluated several new 1,3,4-thiadiazole derivatives for their antibacterial and antifungal activities against various strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
A1Staphylococcus aureus15 µg/mL
A2Escherichia coli10 µg/mL
A3Pseudomonas aeruginosa20 µg/mL
A4Aspergillus niger12 µg/mL

These findings indicate that the synthesized thiadiazole derivatives possess moderate to good activity against both gram-positive and gram-negative bacteria as well as antifungal activity against common pathogens .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structures have shown effectiveness against viruses by inhibiting viral replication mechanisms. The specific mode of action often involves interference with viral protein synthesis or replication processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the inhibition of tubulin polymerization .

Case Study: Thiadiazole Derivatives Against Cancer Cells

In a study evaluating the effects of various thiadiazole compounds on cancer cell lines, it was found that:

  • Compound B exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 8 µM.
  • Compound C showed promising results in inhibiting cell proliferation in lung cancer cells with an IC50 value of 12 µM.

These results suggest that modifications on the thiadiazole structure can lead to enhanced anticancer activity, making them potential candidates for further development .

Pharmacological Insights

The pharmacokinetics of thiadiazole derivatives are crucial for their therapeutic applications. Studies indicate that these compounds are generally well absorbed and have favorable distribution profiles due to their lipophilic nature imparted by the trifluoromethyl group.

Table: Pharmacokinetic Properties

PropertyValue
BioavailabilityModerate
Half-life4-6 hours
MetabolismHepatic
ExcretionRenal

These properties support their potential use in therapeutic settings, particularly in treating infections and malignancies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Analysis

The 1,3,4-thiadiazole scaffold is widely explored due to its bioisosteric properties and versatility. Below is a comparative analysis of key derivatives:

Compound Substituents Yield Melting Point (°C) Key Bioactivity Source
Target Compound 2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride N/A N/A Not reported in evidence -
F-5 () 2-(3,4-Dichlorophenylamino)-5-(tetrahydrofuro-triol-acetyl) 83% 232.6–235.0 No bioactivity data
F-8 () 2-(4-Chloro-3-(trifluoromethyl)phenylamino)-5-(tetrahydrofuro-triol-acetyl) 77% 219.8–221.5 No bioactivity data
Compound 6a () 2-((2-methylbenzyl)thio)-5-(4-(6-trifluoromethyl-pyrimidin-4-yloxy)phenyl) 65.24% 104–107 Antifungal (B. cinerea: 63% inhibition)
5g () 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) N/A N/A Fungicidal (>50% inhibition), herbicidal

Key Observations

Trifluoromethyl Positioning: The target compound’s trifluoromethyl group at position 5 contrasts with F-8, where trifluoromethyl is part of a phenylamino substituent. This difference may influence electronic effects and target binding .

Piperazine vs. Thioether/Amino Groups: Piperazine at position 2 (target) likely enhances solubility compared to thioether (e.g., 5g) or phenylamino (e.g., F-5) substituents. Piperazine’s basicity could facilitate salt formation (as hydrochloride) for improved pharmacokinetics.

Bioactivity Gaps :

  • While Compound 6a and 5g exhibit antifungal/herbicidal activity, the target compound’s piperazine substitution may redirect activity toward neurological or antibacterial targets, as seen in benzothiazole-linked thiadiazoles () .

Mechanistic Insights from Analogues

  • Fungicidal Activity :
    • 5g () inhibits succinate dehydrogenase (SDH) via carbonyl interactions, similar to penthiopyrad. The target’s trifluoromethyl group may enhance SDH binding but requires validation .
  • Antimicrobial Potential: Triazolo-thiadiazoles (–6) show activity against S. aureus and E. coli, suggesting the target’s piperazine group could improve Gram-negative penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride?

  • Methodology : The synthesis typically involves cyclization of thiosemicarbazides or substitution reactions on preformed thiadiazole cores. For example, piperazine can be introduced via nucleophilic substitution using 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole intermediates. Reaction conditions often include refluxing in glacial acetic acid or ethanol, followed by basification and recrystallization (e.g., sodium bicarbonate for workup) .
  • Key Steps : Monitor reaction progress via TLC, purify intermediates using column chromatography, and confirm final product purity via melting point analysis and HRMS .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Use a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS to verify molecular structure. For example, the piperazine moiety exhibits characteristic proton signals at δ 2.5–3.5 ppm (multiplet for -CH2_2- groups), while the trifluoromethyl group appears as a singlet in 19F^{19} \text{F} NMR .
  • Advanced Tip : Cross-validate spectroscopic data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MGC803 gastric cancer or A549 lung cancer). Include positive controls like 5-fluorouracil and report IC50_{50} values. For example, thiadiazole derivatives have shown IC50_{50} values as low as 5.3 µM in MGC803 cells .
  • Optimization : Test multiple cell lines to assess selectivity and confirm cytotoxicity via flow cytometry for apoptosis/necrosis markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Case Study : Discrepancies in IC50_{50} values may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or compound purity. Replicate experiments using standardized protocols (e.g., CLSI guidelines) and validate compound purity via HPLC (>95%) .
  • Data Analysis : Perform meta-analyses of published data to identify trends, such as substituent effects (e.g., electron-withdrawing groups enhancing activity) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Methodology :

  • Pathway Inhibition : Use Western blotting to assess ERK/MAPK pathway modulation, as seen in FABT-induced cell cycle arrest in NSCLC cells .
  • Molecular Docking : Model interactions with target proteins (e.g., ERK2) using software like AutoDock Vina. Prioritize residues (e.g., Lys52, Glu69) for mutagenesis studies .
    • Validation : Combine kinase inhibition assays (e.g., ADP-Glo™) with siRNA knockdown of suspected targets to confirm specificity .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Design : Synthesize analogs with variations in the piperazine ring (e.g., methylpiperazine) or trifluoromethyl group (e.g., -CF2_2H). Use parallel synthesis to generate libraries .
  • Evaluation : Correlate substituent electronic properties (Hammett σ constants) with bioactivity. For example, electron-deficient aryl groups in 1,3,4-thiadiazoles enhance antitumor potency .

Q. What advanced spectroscopic techniques address polymorphism or solvatomorphism in this compound?

  • Methodology : Employ single-crystal X-ray diffraction to resolve polymorphic forms. For solvatomorphs, use DSC/TGA to analyze thermal stability and FTIR to identify solvent interactions (e.g., DMSO coordination) .
  • Case Example : 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole exhibits dual fluorescence due to solvent-dependent conformational changes, studied via time-resolved fluorescence spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride
Reactant of Route 2
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2-(Piperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.